8-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Description
8-fluoro-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C18H15FN2O5S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Fluorinated benzothiazines are versatile intermediates in organic synthesis. For instance, the reaction of N-Phenylsulfonimidoyl chloride with trimethylsilylethene in the presence of aluminum chloride gives rise to benzothiazines, which upon further treatment can yield various alkenylsulfinanilides and anilines, demonstrating the synthetic utility of these compounds in creating complex molecular architectures (Harmata et al., 1998).
Medicinal Chemistry
Fluorinated heterocycles, including benzothiazines, are of interest in medicinal chemistry due to their potential pharmacological properties. For example, certain fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system were synthesized to assess the impact of fluorine substitution on pharmacological activity, highlighting the role of fluorinated compounds in drug design and development (Guerrini et al., 2010).
Material Science
In materials science, fluorinated benzothiazines can contribute to the development of novel materials with unique properties. The synthesis of cyclic aryleneazachalcogenenes, including fluorinated benzothiazines, demonstrates the exploration of these compounds in creating stable, formally antiaromatic structures with potential applications in material science and molecular electronics (Zibarev et al., 1992).
Pharmacology
In pharmacology, fluorinated benzothiazines have been explored as ATP-sensitive potassium channel openers, indicating their potential use in therapeutic applications related to insulin secretion and vascular smooth muscle relaxation (de Tullio et al., 2003).
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c1-24-15-7-11(8-16(25-2)17(15)26-3)21-10-12(9-20)27(22,23)18-13(19)5-4-6-14(18)21/h4-8,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYZMBKRMRMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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